molecular formula C2HBr2F3 B1585085 1,2-Dibromo-1,1,2-trifluoroethane CAS No. 354-04-1

1,2-Dibromo-1,1,2-trifluoroethane

Cat. No. B1585085
CAS RN: 354-04-1
M. Wt: 241.83 g/mol
InChI Key: UREJNEBJDURREH-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2-trifluoroethane is a chemical compound with the molecular formula C2HBr2F3 . It has an average mass of 241.833 Da and a monoisotopic mass of 239.839691 Da .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1,1,2-trifluoroethane consists of two carbon atoms, two bromine atoms, and three fluorine atoms .


Physical And Chemical Properties Analysis

1,2-Dibromo-1,1,2-trifluoroethane has a boiling point of 76°C and a density of 2.27 g/cm^3 . Its refractive index is 1.41 .

Scientific Research Applications

Thermophysical Property Research

1,2-Dibromo-1,1,2-trifluoroethane has been critically evaluated for its thermophysical properties . These properties are essential for the development of new materials and for the improvement of processes in various industries. The data include:

Chemical Reference Data

The compound serves as a reference for chemical data due to its well-characterized thermodynamic properties. It’s used in databases like the NIST Chemistry WebBook to provide reliable data for scientific research and industrial applications .

Laboratory Chemicals

Due to its stability and well-documented properties, 1,2-Dibromo-1,1,2-trifluoroethane is used as a laboratory chemical. It’s utilized in various research and development settings for experiments requiring controlled reactions .

Manufacture of Substances

This chemical is involved in the synthesis of other compounds, especially in organic chemistry where halogenated compounds serve as intermediates in a wide range of synthetic pathways .

Safety and Handling Research

The safety data sheet for 1,2-Dibromo-1,1,2-trifluoroethane provides information on the proper handling and storage of the substance. This is crucial for developing safety protocols in research and industrial environments .

Safety and Hazards

1,2-Dibromo-1,1,2-trifluoroethane is classified as an irritant . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,2-dibromo-1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREJNEBJDURREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861886
Record name 1,2-Dibromo-1,1,2-trifluoroethane
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Molecular Weight

241.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1,1,2-trifluoroethane

CAS RN

354-04-1
Record name 1,2-Dibromo-1,1,2-trifluoroethane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-dibromo-1,1,2-trifluoro-
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Record name Ethane, 1,2-dibromo-1,1,2-trifluoro-
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Record name 1,2-Dibromo-1,1,2-trifluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-1,1,2-trifluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solvent environment affect the NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane?

A2: The NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane, particularly the coupling constants, are sensitive to solvent effects. Hydrogen bonding between the compound and polar solvents leads to changes in the relative populations of the rotamers, favoring the more polar conformations. [] This interaction also influences the coupling constants: the geminal H–F coupling decreases, while the geminal F–F coupling increases in polar solvents. [] Additionally, the magnitude of the vicinal F–F coupling within each rotamer is also reduced in polar solvents. [] These findings highlight the importance of considering solvent effects when interpreting NMR data and understanding the conformational behavior of this molecule.

Q2: What is the reaction mechanism of 1,2-dibromo-1,1,2-trifluoroethane with fluorine atoms?

A3: The reaction of 1,2-dibromo-1,1,2-trifluoroethane with fluorine atoms has been investigated using gas chromatography with electron capture detection. [, ] The reaction exhibits complex kinetics, proceeding through a mixed one and one-half order rate law, suggesting a multi-step mechanism. [] The proposed mechanism involves the initial abstraction of a hydrogen atom by a fluorine radical, generating two radical intermediates: CF2BrċFBr and CF2BrċF2. [] The rate constant for this initial hydrogen abstraction step has been determined, contributing to the understanding of the reactivity of this compound with fluorine radicals. []

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